3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3,4-dimethyl-2-(2,2,2-trifluoroethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one. This nomenclature precisely describes the structural features of the molecule, beginning with the substitution pattern on the core heterocyclic framework. The designation "3,4-dimethyl" indicates the presence of methyl groups at positions 3 and 4 of the pyrazolo[3,4-b]pyridine system, while "2-(2,2,2-trifluoroethyl)" specifies the trifluoroethyl substituent attached to the nitrogen atom at position 2 of the pyrazole ring.
The compound exhibits a molecular formula of C₁₀H₁₀F₃N₃O with a molecular weight of 245.20 grams per mole. The structural representation can be accurately described through its Simplified Molecular Input Line Entry System notation as O=C1C=C(C)C2=C(C)N(CC(F)(F)F)N=C2N1. This notation captures the essential connectivity pattern of the molecule, illustrating the fused ring system that characterizes the pyrazolo[3,4-b]pyridine core.
The International Chemical Identifier string for this compound is 1S/C10H10F3N3O/c1-5-3-7(17)14-9-8(5)6(2)16(15-9)4-10(11,12)13/h3H,4H2,1-2H3,(H,14,15,17). This standardized representation provides a complete description of the molecular structure and stereochemistry. The corresponding International Chemical Identifier Key is XEPFQIMWKGQVAK-UHFFFAOYSA-N, which serves as a unique identifier for database searches and chemical informatics applications.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₃N₃O |
| Molecular Weight | 245.20 g/mol |
| International Chemical Identifier | 1S/C10H10F3N3O/c1-5-3-7(17)14-9-8(5)6(2)16(15-9)4-10(11,12)13/h3H,4H2,1-2H3,(H,14,15,17) |
| International Chemical Identifier Key | XEPFQIMWKGQVAK-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | O=C1C=C(C)C2=C(C)N(CC(F)(F)F)N=C2N1 |
Alternative Naming Conventions and Registry Identifiers
The compound is systematically catalogued under multiple registry systems and databases, with the Chemical Abstracts Service Registry Number 1018165-38-2 serving as the primary identifier. This registry number provides unambiguous identification across international chemical databases and regulatory systems. The Molecular Design Limited Number MFCD09834308 represents another important identifier used in chemical inventory systems and commercial databases.
Alternative nomenclature variations reflect different naming conventions and database standards. The compound may be referred to as 3,4-dimethyl-2-(2,2,2-trifluoroethyl)-7H-pyrazolo[3,4-b]pyridin-6-one in certain contexts, emphasizing the position of the exchangeable hydrogen atom in the pyridinone ring. The designation "2H-pyrazolo[3,4-b]pyridin-6(7H)-one" in the systematic name indicates the specific tautomeric form and the position of the carbonyl functionality.
Commercial suppliers and chemical vendors utilize various product codes and catalog numbers for inventory management. The compound appears in chemical catalogs under designations such as catalog number 4374EM from AK Scientific, catalog number A229497 from Ambeed, and product number ENA458431086 from Enamine suppliers. These commercial identifiers facilitate procurement and supply chain management in research and industrial applications.
| Registry System | Identifier |
|---|---|
| Chemical Abstracts Service Registry Number | 1018165-38-2 |
| Molecular Design Limited Number | MFCD09834308 |
| AK Scientific Catalog Number | 4374EM |
| Ambeed Catalog Number | A229497 |
| Enamine Product Number | ENA458431086 |
Tautomeric Forms and Isomeric Considerations
The pyrazolo[3,4-b]pyridine system exhibits complex tautomeric behavior that significantly influences the chemical and physical properties of derivatives within this class. Pyrazolo[3,4-b]pyridines are characterized by the existence of two possible tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine isomers. These tautomeric forms differ in the position of the exchangeable hydrogen atom within the pyrazole ring system, leading to distinct electronic distributions and chemical reactivities.
Theoretical calculations using Austin Model 1 methodology have demonstrated that the 1H-tautomer exhibits greater thermodynamic stability compared to the 2H-form by a significant energy difference of 37.03 kilojoules per mole, equivalent to approximately 9 kilocalories per mole. This substantial energy difference indicates that the 1H-tautomer represents the predominant form under equilibrium conditions. However, the specific compound under investigation, this compound, is stabilized in the 2H-form through the presence of the bulky trifluoroethyl substituent at the N2 position.
The substituent pattern in this particular compound prevents tautomeric interconversion due to the permanent alkylation of the nitrogen atom at position 2 of the pyrazole ring. The trifluoroethyl group serves as a kinetic and thermodynamic barrier to tautomerization, effectively locking the molecule in the 2H-configuration. This structural constraint has significant implications for the compound's chemical behavior, as it eliminates the potential for tautomeric equilibria that might otherwise complicate structure-activity relationships and analytical characterization.
The presence of the carbonyl functionality at position 6 of the pyridine ring introduces an additional tautomeric consideration through potential keto-enol equilibria. However, the pyridinone form predominates due to the aromatic stabilization provided by the fused heterocyclic system. The notation "6(7H)-one" in the systematic name specifically indicates that the compound exists primarily as the keto tautomer with the carbonyl group at position 6 and an exchangeable hydrogen atom at position 7.
| Tautomeric Form | Stability | Energy Difference |
|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine (general) | More stable | 37.03 kJ/mol lower |
| 2H-pyrazolo[3,4-b]pyridine (general) | Less stable | 37.03 kJ/mol higher |
| 2H-form (N2-alkylated) | Kinetically locked | N/A (no equilibrium) |
| 6-Oxo tautomer | Predominant | Aromtically stabilized |
Properties
IUPAC Name |
3,4-dimethyl-2-(2,2,2-trifluoroethyl)-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c1-5-3-7(17)14-9-8(5)6(2)16(15-9)4-10(11,12)13/h3H,4H2,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPFQIMWKGQVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN(C(=C12)C)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the introduction of the trifluoroethyl group can be achieved through nucleophilic substitution reactions. The final cyclization step often requires the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique structure that includes a pyrazolo[3,4-b]pyridine core with methyl and trifluoroethyl substituents. The presence of these groups enhances its lipophilicity and metabolic stability, making it a valuable candidate for various biological applications.
Agricultural Applications
The compound's biological activity extends to agricultural science, where it may be utilized in the development of agrochemicals. Its properties suggest potential use as a herbicide or pesticide due to its ability to interact with biological systems effectively .
Case Study 1: Antiproliferative Activity
A study published in "Molecules" focused on a series of tetrasubstituted pyrazolo[4,3-c]pyridines. The findings indicated that specific structural modifications led to compounds with low micromolar GI50 values against K562 and MCF-7 cancer cell lines. This highlights the potential of similar compounds like 3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one in cancer therapy .
Case Study 2: Anti-inflammatory Mechanism
In another investigation exploring anti-inflammatory mechanisms, researchers found that pyrazole derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators. This suggests a pathway through which this compound could exert therapeutic effects .
Mechanism of Action
The mechanism by which 3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s trifluoroethyl group can enhance its binding affinity and specificity, leading to more potent biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Another compound with a trifluoroethyl group, used in polymer chemistry.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Shares structural similarities and is used as a precursor in organic synthesis.
Uniqueness
3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties
Biological Activity
3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound with significant potential in medicinal chemistry. The unique structural features of this compound suggest a range of biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
- IUPAC Name : 3,4-dimethyl-2-(2,2,2-trifluoroethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
- Molecular Formula : C10H10F3N3O
- Molecular Weight : 245.2 g/mol
- Boiling Point : 369.1 °C
- Density : 1.5 g/cm³
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Starting Material : Substituted pyridine.
- Reactions :
- Nucleophilic substitution to introduce the trifluoroethyl group.
- Cyclization under acidic or basic conditions.
- Purification : Techniques such as recrystallization and chromatography are used to obtain high purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- In studies involving pyrazole derivatives, compounds have shown significant activity against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation .
- The trifluoroethyl group is believed to enhance the compound's binding affinity to target proteins involved in cancer pathways.
Antimicrobial Activity
The biological activity of pyrazoles has been extensively studied for their antimicrobial properties:
- Pyrazole derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Targeting specific enzymes critical for cancer cell survival.
- Receptor Interaction : Binding to receptors that regulate cellular signaling pathways.
The trifluoroethyl moiety may enhance hydrophobic interactions with these targets, leading to increased potency .
Case Studies
- Study on Anticancer Activity :
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Pyrazole A | 15 | Glioblastoma |
| Pyrazole B | 10 | Breast Cancer |
| 3,4-Dimethyl Compound | 8 | Lung Cancer |
Q & A
Q. What are the primary synthetic routes for 3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one?
The compound is synthesized via multicomponent reactions (MCRs). A common method involves reacting aldehydes, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in aqueous polyethylene glycol (PEG-400) at 90°C for 15 minutes, achieving high yields and recyclability . Alternative protocols use Fe³⁺-supported montmorillonite K10 (Fe³⁺@K10) under "on water" conditions, emphasizing green chemistry principles .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural elucidation relies on ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoroethyl group at C2) and FT-IR for carbonyl (C=O) identification. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₀F₃N₃O, MW 245.2) . Purity is assessed via HPLC, with derivatization techniques (e.g., sulfanylacetic acid analogs) aiding in impurity profiling .
Q. What are the key physicochemical properties influencing its reactivity?
The trifluoroethyl group enhances electron-withdrawing effects, stabilizing the pyrazolopyridinone core. LogP calculations predict moderate lipophilicity (~2.5), critical for solubility in PEG-based systems . Thermal stability (decomposition >250°C) is confirmed via TGA, relevant for reaction optimization .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?
Systematic optimization involves:
- Catalyst screening : PEG-400 improves regioselectivity in aqueous media, while Fe³⁺@K10 reduces reaction time (≤30 minutes) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may increase byproduct formation compared to water/PEG systems .
- Temperature gradients : Lower temperatures (50°C) favor intermediate stability, whereas 90°C accelerates cyclization . Design of Experiments (DoE) models are recommended to balance variables .
Q. What mechanistic insights explain the regioselectivity of the pyrazolo[3,4-b]pyridinone core formation?
The reaction proceeds via Knoevenagel condensation between the aldehyde and Meldrum’s acid, followed by nucleophilic attack of 3-methyl-1H-pyrazol-5-amine. DFT studies suggest that the trifluoroethyl group directs cyclization to the pyridinone ring via steric and electronic effects, favoring C6-ketone formation over alternative tautomers .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural validation?
Discrepancies arise from tautomerism (e.g., 6(7H)-one vs. 7(6H)-one forms). Strategies include:
- 2D NMR (HSQC/HMBC) : Correlates protons with adjacent carbons to confirm connectivity .
- X-ray crystallography : Resolves ambiguity in solid-state configurations, as demonstrated for chromeno-pyrazolo[3,4-b]pyridinone analogs .
- pH-dependent studies : Protonation of the pyridinone oxygen alters chemical shifts, aiding tautomer identification .
Q. What computational methods are used to predict biological activity or binding interactions?
Molecular docking (AutoDock Vina) and MD simulations model interactions with targets like kinases or GPCRs. QSAR studies on pyrazolo[3,4-b]pyridinone derivatives highlight the trifluoroethyl group’s role in enhancing binding affinity via hydrophobic interactions . ADMET predictions (SwissADME) assess metabolic stability and toxicity risks .
Q. How are synthetic byproducts or degradation products identified and quantified?
LC-MS/MS with electrospray ionization (ESI) detects trace impurities. For example, sulfanylacetic acid derivatives (e.g., C₁₀H₈F₃N₃O₂S) are monitored as common byproducts in thioether-linked analogs . Accelerated stability studies (40°C/75% RH) coupled with HRMS identify hydrolytic degradation pathways .
Methodological Considerations
- Contradiction Analysis : Conflicting solubility data (e.g., PEG-400 vs. aqueous systems) may arise from varying substituents. Validate using Hansen solubility parameters (HSPiP software) .
- Scale-up Challenges : Pilot-scale synthesis requires solvent recovery (PEG-400’s recyclability) and flow chemistry adaptations to maintain regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
